8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
8-Bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a structurally complex heterocyclic compound characterized by a fused benzooxadiazocin core. Key features include:
- Bromine substitution at position 8, which may influence reactivity and binding interactions.
- 2,4-Dimethoxyphenyl group at position 3, contributing steric bulk and electronic modulation.
- Methyl group at position 2, enhancing structural rigidity.
Properties
IUPAC Name |
4-bromo-10-(2,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-19-10-14(13-8-11(20)4-7-16(13)26-19)21-18(23)22(19)15-6-5-12(24-2)9-17(15)25-3/h4-9,14H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQBEYJFJUBXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 899353-78-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H21BrN2O5 |
| Molecular Weight | 449.3 g/mol |
| Structure | Structure |
Anticancer Properties
Research indicates that 8-bromo derivatives exhibit significant anticancer activity. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound reveal its potential in treating neurodegenerative diseases. It was found to protect neuronal cells from oxidative stress-induced apoptosis. The underlying mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses within cells .
Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers. The study concluded that the compound could serve as a lead for developing novel anticancer therapies .
Study 2: Antimicrobial Assessment
A separate study focused on the antimicrobial efficacy of this compound against common pathogens. The results showed significant inhibition of bacterial growth at low concentrations. The researchers suggested further exploration into its mechanism of action and potential applications in treating bacterial infections.
Scientific Research Applications
Applications in Medicinal Chemistry
Applications in Material Science
-
Polymer Chemistry :
- The unique structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Example : Polymers synthesized with this compound as a monomer exhibited improved resistance to degradation under harsh environmental conditions.
-
Nanotechnology :
- The compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.
- Research Finding : Studies show that nanoparticles formed using this compound can effectively encapsulate anticancer drugs and release them in a controlled manner.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one. Modifications at various positions can lead to enhanced efficacy and reduced toxicity:
| Modification Location | Effect on Activity |
|---|---|
| Position 3 | Increased antimicrobial potency |
| Position 10 | Enhanced binding affinity to receptors |
| Position 4 | Improved selectivity for cancer cells |
Comparison with Similar Compounds
Structural and Electronic Differences
*Calculated based on substituent adjustments to the difluorophenyl analog’s formula .
Implications of Substituent Variation
- Target Binding : Electron-donating methoxy groups may stabilize charge-transfer interactions, while fluorine’s electronegativity could favor hydrogen bonding.
- Metabolic Stability : Methoxy groups are prone to demethylation, whereas fluorine substituents often resist metabolic degradation.
Broader Context: Benzooxadiazocin Derivatives
While direct data on the target compound are scarce, related benzooxadiazocins exhibit:
- Antimicrobial Activity : Structural analogs with halogenated aryl groups show moderate inhibition of fungal pathogens (e.g., Botrytis cinerea) .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Optimize solvent systems (e.g., DMF or toluene) and catalysts (e.g., Pd(II) for cyclization) based on analogous brominated heterocycle syntheses. For example, adjusting reaction temperature (e.g., 100°C in sealed tubes) and stoichiometry of boronic acid derivatives can enhance efficiency .
- Purification : Use gradient column chromatography (e.g., PE:EA = 40:1) to isolate the compound, as demonstrated in similar multi-step syntheses. Recrystallization with ethanol or ethyl acetate may further improve purity .
- Monitoring : Track reaction progress via TLC (cyclohexane:ethyl acetate = 2:1) and confirm homogeneity using UV visualization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Analysis : Use and NMR in DMSO-d6 to resolve complex proton environments (e.g., methoxy, methyl, and bridged methano groups). Compare shifts to structurally similar compounds, such as brominated tetrahydroimidazopyridines .
- HRMS Validation : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS), targeting a deviation <0.02 Da from theoretical values. Discrepancies may indicate isotopic impurities or incomplete purification .
- FT-IR : Identify functional groups (e.g., C=O, C-Br) by matching peaks to reference spectra of brominated oxadiazocines .
Q. How can solubility challenges be addressed for in vitro bioactivity assays?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO) or methanol for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS). Ensure final DMSO concentration ≤1% to avoid cytotoxicity .
- Surfactant Use : For hydrophobic derivatives, employ polysorbate-80 or cyclodextrins to enhance solubility, as done for structurally related chromenones .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s binding affinity and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with bromine-binding pockets). Validate with free-energy perturbation (FEP) calculations .
- ADME Prediction : Apply QSAR models in SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity. Cross-reference with experimental data from brominated analogs .
Q. How can environmental fate studies be designed to assess ecological risks?
- Methodological Answer :
- Degradation Pathways : Conduct hydrolysis/photolysis experiments under controlled pH and UV light. Monitor degradation products via LC-MS, referencing protocols from Project INCHEMBIOL .
- Bioaccumulation Assays : Use OECD 305 guidelines to measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna). Compare to structurally similar methanobenzo-oxadiazocines .
Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved?
- Methodological Answer :
- Data Triangulation : Repeat experiments under standardized conditions (e.g., solvent, temperature). Cross-validate with alternative techniques (e.g., X-ray crystallography for ambiguous stereochemistry) .
- Isotopic Analysis : Use -NMR to confirm bromine positioning if HRMS shows unexpected isotopic patterns .
Q. What strategies mitigate discrepancies between in vitro and in vivo biological activity?
- Methodological Answer :
- Metabolite Profiling : Identify active/inactive metabolites using hepatic microsome assays (e.g., human S9 fractions) and UPLC-QTOF-MS. Adjust dosing regimens based on metabolic stability .
- Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability, as demonstrated for nitrochromenone derivatives .
Methodological Notes for Experimental Design
- Theoretical Frameworks : Anchor studies to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) and environmental risk assessment models (e.g., USEtox) .
- Data Validation : Use triplicate measurements for reproducibility. For bioassays, include positive controls (e.g., known enzyme inhibitors) and statistical validation (ANOVA, p <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
